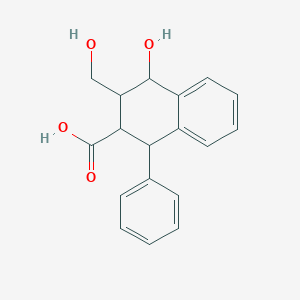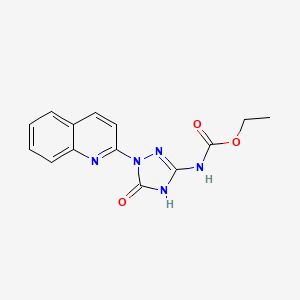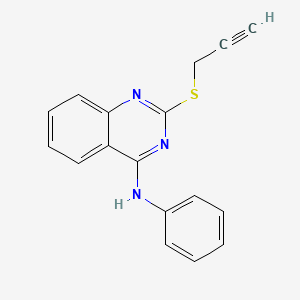![molecular formula C12H9BrN4 B11834027 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline CAS No. 1039364-88-9](/img/structure/B11834027.png)
4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline is a chemical compound with the molecular formula C₁₂H₉BrN₄ and a molecular weight of 289.13 g/mol . It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline typically involves the condensation of aminopyrazole with a suitable bromopyrimidine derivative. This reaction is often carried out under microwave irradiation to enhance the reaction efficiency and yield . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine nucleophile would yield a corresponding aminopyrazolo[1,5-a]pyrimidine derivative .
Scientific Research Applications
4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors.
Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific photophysical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving kinase inhibition.
Mechanism of Action
The mechanism of action of 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline, 4-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)-: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but differs in the substitution pattern.
Pyrazolo[1,5-a]pyrimidine Derivatives: Various derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and studied for their biological activities.
Uniqueness
4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile scaffold for drug development and material science applications .
Properties
CAS No. |
1039364-88-9 |
|---|---|
Molecular Formula |
C12H9BrN4 |
Molecular Weight |
289.13 g/mol |
IUPAC Name |
4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline |
InChI |
InChI=1S/C12H9BrN4/c13-11-6-16-17-7-9(5-15-12(11)17)8-1-3-10(14)4-2-8/h1-7H,14H2 |
InChI Key |
DKMJFGNFBFLNGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)
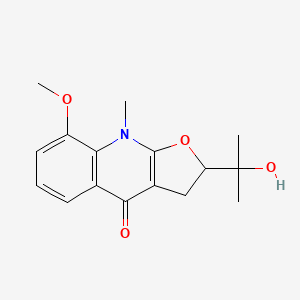

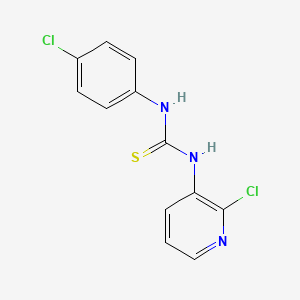


![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)
